An In-depth Technical Guide to 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid: Molecular Structure, Synthesis, and Physicochemical Characterization
An In-depth Technical Guide to 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid: Molecular Structure, Synthesis, and Physicochemical Characterization
Abstract
This technical guide provides a comprehensive overview of 1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid, a molecule of significant interest in contemporary drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization allows for the fine-tuning of physicochemical and pharmacological properties.[1][2] This document delineates the molecular architecture of the title compound, proposes a robust synthetic pathway, and offers a detailed projection of its physicochemical and spectroscopic characteristics. The strategic incorporation of a cyclopropylmethyl group at the N-1 position of the indole ring is discussed in the context of its potential to enhance metabolic stability and target engagement.[3] This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel indole-based therapeutics.
Introduction: The Indole Nucleus in Drug Discovery
The indole ring system is a cornerstone of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[2] Its π-excessive nature makes it an effective participant in various intermolecular interactions with biological targets.[4] The strategic substitution on the indole core is a well-established approach to modulate the therapeutic profile of these molecules. Specifically, modifications at the N-1 and C-5 positions can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-specific potency.[5]
The subject of this guide, 1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid, combines the established indole-5-carboxylic acid scaffold with a cyclopropylmethyl substituent at the indole nitrogen. Indole-5-carboxylic acid itself is a versatile building block used in the synthesis of various bioactive molecules, including potential anticancer agents and materials with unique electrochemical properties.[6] The addition of the cyclopropylmethyl group is a strategic choice in medicinal chemistry, often employed to improve metabolic stability, enhance potency, and reduce off-target effects.[3] This guide will provide a detailed exploration of the molecular characteristics of this promising compound.
Molecular Structure and Physicochemical Properties
The molecular structure of 1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid is characterized by a planar indole ring system, with a cyclopropylmethyl group attached to the nitrogen atom and a carboxylic acid group at the C-5 position.
Predicted Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is paramount for its development as a therapeutic agent. The following table summarizes the predicted properties for 1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid, derived from established computational models and comparison with analogous structures.[7][8][9]
| Property | Predicted Value | Rationale and Significance |
| Molecular Formula | C₁₃H₁₃NO₂ | |
| Molecular Weight | 215.25 g/mol | Falls within the typical range for small molecule drugs, favoring good oral bioavailability. |
| logP | ~2.5 - 3.5 | The N-cyclopropylmethyl group increases lipophilicity compared to the parent indole-5-carboxylic acid. This range is often optimal for cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 50.3 Ų | The carboxylic acid group is the primary contributor. This value suggests good potential for oral absorption.[9] |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | |
| Hydrogen Bond Acceptors | 2 (from carbonyl and indole nitrogen lone pair) | These features are critical for target binding and solubility. |
| pKa | ~4.5 - 5.0 (acidic) | The carboxylic acid group is the primary acidic center. This pKa will influence its charge state and solubility at physiological pH. |
Synthesis Methodology
The synthesis of 1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid can be efficiently achieved through the N-alkylation of a suitable indole-5-carboxylic acid ester precursor, followed by hydrolysis of the ester to yield the final carboxylic acid. This approach is well-documented for the N-alkylation of indole derivatives.[10][11][12]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 1-(cyclopropylmethyl)-1H-indole-5-carboxylate
-
To a solution of methyl indole-5-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes to allow for the complete deprotonation of the indole nitrogen.[10]
-
Add cyclopropylmethyl bromide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 1-(cyclopropylmethyl)-1H-indole-5-carboxylate.
Step 2: Synthesis of 1-(Cyclopropylmethyl)-1H-indole-5-carboxylic acid
-
Dissolve the methyl 1-(cyclopropylmethyl)-1H-indole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH, 3.0 eq) and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid (HCl) at 0 °C.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid.
Spectroscopic and Analytical Characterization
The structural elucidation of the synthesized 1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid would be confirmed through a combination of spectroscopic techniques.[13][14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~8.2 | s | 1H | H-4 |
| ~7.8 | d | 1H | H-6 |
| ~7.6 | d | 1H | H-7 |
| ~7.5 | d | 1H | H-2 |
| ~6.6 | d | 1H | H-3 |
| ~4.1 | d | 2H | N-CH₂- |
| ~1.3 | m | 1H | -CH- (cyclopropyl) |
| ~0.5 | m | 2H | -CH₂- (cyclopropyl) |
| ~0.3 | m | 2H | -CH₂- (cyclopropyl) |
¹³C NMR (Predicted, in DMSO-d₆):
Expected signals would include the carboxylic acid carbonyl (~168 ppm), aromatic carbons of the indole ring (~100-140 ppm), the N-methylene carbon (~50 ppm), and the carbons of the cyclopropyl group (~5-15 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1680 cm⁻¹), and C-H stretching vibrations of the aromatic and aliphatic moieties.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₃H₁₃NO₂). The expected [M+H]⁺ ion would be observed at m/z 216.0968.
Potential Applications in Drug Discovery
N-substituted indole-5-carboxylic acids are a promising class of compounds in drug discovery. The structural motif of 1-(cyclopropylmethyl)-1H-indole is present in molecules investigated as EP4 receptor antagonists, which have potential applications in immunology and oncology.[17] The carboxylic acid functionality can serve as a key interaction point with biological targets or be used for further derivatization to modulate pharmacokinetic properties. Given the diverse biological activities of indole derivatives, 1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid represents a valuable scaffold for the development of novel therapeutic agents.[1][3][5][18][19]
Conclusion
This technical guide has provided a detailed overview of 1-(cyclopropylmethyl)-1H-indole-5-carboxylic acid, a molecule with significant potential in medicinal chemistry. The outlined synthetic protocol offers a reliable method for its preparation, and the predicted physicochemical and spectroscopic data provide a solid foundation for its characterization. The strategic combination of the indole-5-carboxylic acid core with an N-cyclopropylmethyl group makes this compound a compelling candidate for further investigation in various drug discovery programs.
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